molecular formula C17H14F2N2O2 B6333595 N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide CAS No. 1431468-36-8

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B6333595
CAS No.: 1431468-36-8
M. Wt: 316.30 g/mol
InChI Key: DDYIDQLZMNTOCH-UHFFFAOYSA-N
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Description

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a cyclopropane-derived dicarboxamide featuring two 4-fluorophenyl groups attached to the carboxamide nitrogens. This compound serves as a structural scaffold for multiple kinase inhibitors, particularly in oncology. Its rigid cyclopropane core and fluorinated aromatic rings contribute to enhanced metabolic stability and target binding affinity, making it a critical pharmacophore in tyrosine kinase inhibitors (TKIs) like cabozantinib and foretinib . The fluorine atoms improve lipophilicity and modulate electronic properties, which are pivotal for interactions with kinase domains .

Properties

IUPAC Name

1-N,1-N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-11-1-5-13(6-2-11)20-15(22)17(9-10-17)16(23)21-14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYIDQLZMNTOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431468-36-8
Record name N,N′-Bis(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB3XQ8TQ6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide typically involves the reaction of 4-fluoroaniline with cyclopropane-1,1-dicarboxylic acid chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

Scientific Research Applications

Chemistry

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide serves as a crucial building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, which are essential for developing new compounds in research laboratories.

Biology

In biological research, this compound has been studied for its interactions with biological macromolecules. It has shown potential in inhibiting specific enzymes and receptors involved in critical cellular processes. Notably, it has been identified to inhibit c-Met and epidermal growth factor (EGF) receptors, which are significant in cancer proliferation pathways.

Medicine

The compound's therapeutic potential is particularly noteworthy. Research indicates that it exhibits antiproliferative activity against various cancer cell lines. For instance:

  • Leukemia Cells : A study demonstrated that this compound significantly inhibited cell proliferation in leukemia models with IC50 values lower than those observed for standard treatments.
  • CNS Tumor Models : In models of central nervous system (CNS) tumors, the compound displayed potent antiproliferative activity, suggesting its potential utility in treating brain cancers .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and other chemicals. Its unique properties make it valuable for developing new materials and formulations.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Leukemia Cells : A preclinical study indicated significant inhibition of cell proliferation in leukemia cell lines.
  • CNS Tumor Models : Another study demonstrated that the compound exhibited strong antiproliferative activity against CNS tumors.

These findings underscore the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance kinase binding but may reduce solubility. The 4-fluorophenyl variant balances potency and pharmacokinetics .
  • Bulkier substituents (e.g., 3,5-dimethyl) impair microsomal stability due to steric hindrance .

Clinically Developed Kinase Inhibitors Derived from the Scaffold

Cabozantinib (N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

  • Structural Additions: A quinoline-4-yloxy moiety linked to the phenyl ring enables dual inhibition of c-Met and VEGFR2 .
  • Activity : IC₅₀ values of 0.035 nM (c-Met) and 0.68 nM (VEGFR2) in enzymatic assays .
  • Clinical Performance: Approved for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC); median OS of 10.8 months in HCC .

Foretinib (N-[3-fluoro-4-({6-methoxy-7-[(3-morpholin-4-ylpropoxy)]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

  • Structural Additions: Morpholinopropyloxy side chain improves solubility and c-Met selectivity .

Golvatinib (N-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonylaminopyridin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

  • Structural Additions : Piperazine-piperidine hybrid enhances blood-brain barrier penetration .
  • Activity : Synergistic effect with lenvatinib in overcoming HGF-mediated resistance in preclinical models .

Physicochemical and Pharmacokinetic Comparisons

Property N,N'-Bis(4-fluorophenyl) Scaffold Cabozantinib (Malate Salt) Foretinib (Free Base) Golvatinib (Tartrate)
Molecular Weight 328.3 g/mol 635.6 g/mol (salt) 632.65 g/mol 753.7 g/mol (salt)
Solubility DMSO >100 mg/mL 127 mg/mL (DMSO) <1 mg/mL (water) Not reported
logP 3.2 (predicted) 4.1 4.5 3.8
Microsomal Stability 78% remaining (rat, 1 hr) 92% remaining 65% remaining 84% remaining
hERG Inhibition (IC₅₀) >30 µM >10 µM 2.5 µM 8.7 µM

Key Insights :

  • Salts and Crystalline Forms : Cabozantinib’s malate salt improves aqueous solubility and bioavailability compared to the free base .
  • hERG Liability : Foretinib’s lower IC₅₀ (2.5 µM) suggests cardiac risk, limiting its therapeutic index .

Antiproliferative and Kinase Inhibition Profiles

Compound c-Met IC₅₀ (nM) VEGFR2 IC₅₀ (nM) Antiproliferation (HCC, IC₅₀) Clinical Status
N,N'-Bis(4-fluorophenyl) scaffold 1.2 15.4 8.7 µM Preclinical
Cabozantinib 0.035 0.68 0.12 µM Approved (RCC, HCC)
Foretinib 0.4 12.3 1.5 µM Phase Ib halted
Golvatinib 0.9 25.6 2.8 µM Preclinical

Notable Trends:

  • Quinoline Derivatives: Cabozantinib’s dimethoxyquinoline group confers superior kinase selectivity and potency .

Biological Activity

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS No. 1431468-36-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17H14F2N2O2
  • Molecular Weight : 316.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1431468-36-8

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Research indicates that it interacts with various molecular targets, including:

  • Enzymatic Inhibition : The compound has shown activity in inhibiting c-Met and epidermal growth factor (EGF) receptors, which are crucial in cancer cell proliferation and survival pathways. Inhibition assays have demonstrated IC50 values indicating significant potency against these targets .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies suggest that it possesses antiproliferative effects against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
Leukemia< 0.5
CNS Cancer< 0.5
Breast Cancer< 0.5

These results indicate that this compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of c-Met Pathway : Aberrant c-Met signaling is implicated in various cancers. The compound's ability to inhibit this pathway suggests potential therapeutic benefits in treating hepatocellular carcinoma and other malignancies .
  • EGFR Inhibition : The compound also shows inhibitory effects on the EGF receptor, which is known to play a role in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Leukemia Cells : A recent study demonstrated that the compound significantly inhibited cell proliferation in leukemia cell lines with IC50 values lower than those observed for standard treatments .
  • CNS Tumor Models : In models of CNS tumors, the compound exhibited potent antiproliferative activity, suggesting its potential utility in treating brain cancers .

Q & A

Q. What are the key synthetic methodologies for N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide?

The synthesis typically involves cyclopropanation and carboxamide coupling. For example, a reported method (Example 102) dissolves intermediates in tetrahydrofuran (THF) under nitrogen, followed by dropwise addition of phenyl chloroformate and N,N-diisopropylethylamine (DIEA) at room temperature. Reaction progress is monitored via LC-MS, and purification employs preparative column chromatography . Yield optimization requires precise stoichiometry and inert atmospheric conditions to prevent side reactions .

Q. How is the compound characterized structurally and chemically?

  • Nuclear Magnetic Resonance (NMR):
    1^1H NMR (400 MHz, DMSO-d6) reveals aromatic protons (δ 7.83–6.68), cyclopropane methylene signals (δ 1.48), and distinct carboxamide NH peaks (δ 10.17, 9.73) .
  • Mass Spectrometry (MS):
    ESI-MS confirms the molecular ion at m/z 315.4 [M+H]+^+ .
  • Purity Assessment:
    HPLC with UV detection at 254 nm ensures >95% purity, critical for biological assays .

Q. What preliminary biological activities have been reported for this compound?

The compound is studied as a synthetic impurity in Cabozantinib, a tyrosine kinase inhibitor. Preliminary data suggest potential interactions with kinase domains, though exact mechanisms require validation via competitive binding assays (e.g., fluorescence polarization) .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationships (SAR)?

Comparative studies with analogs highlight the role of substituents:

  • Fluorine vs. Chlorine: Substituting 4-fluorophenyl with 4-chlorophenyl increases lipophilicity (logP) but may reduce target selectivity due to steric effects .
  • Positional Isomerism: Moving fluorine from the para- to meta-position alters electronic properties, impacting binding affinity to hydrophobic enzyme pockets (e.g., ΔΔG = 1.2 kcal/mol in docking studies) .

Q. What computational strategies are used to predict its pharmacokinetic and target-binding properties?

  • Molecular Dynamics (MD): Simulations in explicit solvent (e.g., TIP3P water model) assess conformational stability of the cyclopropane ring under physiological conditions .
  • Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., MET kinase), with scoring functions prioritizing hydrogen bonds between carboxamide groups and catalytic lysine residues .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) may arise from:

  • Assay Conditions: Variations in ATP concentrations (e.g., 10 µM vs. 1 mM) or buffer pH .
  • Compound Stability: Degradation in DMSO stock solutions over time, verified via LC-MS reinjection .
  • Orthogonal Assays: Validate results using surface plasmon resonance (SPR) for direct binding kinetics .

Methodological Recommendations

Q. What analytical techniques are critical for purity and stability assessment?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C17_{17}H14_{14}F2_2N2_2O2_2) with <5 ppm error .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .

Q. How should researchers optimize reaction yields for scale-up synthesis?

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling steps .
  • Solvent Optimization: Replace THF with 2-MeTHF for greener chemistry and easier recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

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